molecular formula C₂₃H₂₂D₅ClN₂O₂ B1152743 (1S,3S-)Solifenacin Hydrochloride-d5

(1S,3S-)Solifenacin Hydrochloride-d5

Cat. No.: B1152743
M. Wt: 403.96
Attention: For research use only. Not for human or veterinary use.
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Description

Rationale for Deuteration in Drug Discovery and Development

Deuteration, the specific replacement of hydrogen (¹H) with its stable isotope deuterium (B1214612) (²H), is a particularly valuable strategy in pharmaceutical research. uniupo.itacs.org This seemingly subtle change—the addition of a neutron—can have significant and beneficial effects on a drug's properties. uniupo.it

Impact on Pharmacokinetic and Metabolic Profiles in Preclinical Models

One of the primary reasons for deuteration is to alter a drug's metabolic profile. unibestpharm.comresearchgate.net The bond between carbon and deuterium (C-D) is stronger than the bond between carbon and hydrogen (C-H). researchgate.net Many drug molecules are broken down in the body by enzymes, often through the cleavage of C-H bonds. By strategically placing deuterium atoms at metabolically vulnerable sites, the rate of this breakdown can be slowed. unibestpharm.comnih.gov

This "kinetic isotope effect" can lead to several positive outcomes in preclinical models:

Improved Metabolic Stability: The drug may remain in the body for a longer period, potentially leading to an increased half-life. unibestpharm.comnih.gov

Reduced Formation of Toxic Metabolites: By altering metabolic pathways, deuteration can decrease the production of harmful byproducts. unibestpharm.comresearchgate.net

Enhanced Efficacy: A more stable drug may have a greater and more prolonged effect. nih.gov

A notable example of this approach is deutetrabenazine, the first deuterated drug to receive FDA approval, which demonstrated an improved pharmacokinetic profile compared to its non-deuterated original. uniupo.itnih.gov These modifications are not always predictable and must be evaluated on a case-by-case basis through rigorous preclinical testing. researchgate.net

Advantages in Quantitative Bioanalysis

Beyond altering a drug's metabolic fate, deuterated compounds are invaluable as internal standards in quantitative bioanalysis. clearsynth.comaptochem.com Bioanalytical methods, particularly those using liquid chromatography-mass spectrometry (LC-MS), are essential for accurately measuring the concentration of a drug and its metabolites in biological samples like plasma or urine. nih.govresearchgate.net

An ideal internal standard is a compound that behaves almost identically to the analyte (the substance being measured) during sample extraction, chromatography, and ionization in the mass spectrometer. aptochem.com However, it must be distinguishable by the detector. A stable isotope-labeled version of the drug, such as a deuterated analog, is considered the gold standard for this purpose. aptochem.comscispace.com

Key advantages include:

Co-elution: The deuterated standard and the non-labeled analyte typically have the same retention time in the chromatography system, which helps to compensate for variations in the analytical process. aptochem.com

Correction for Matrix Effects: Biological samples are complex mixtures that can suppress or enhance the ionization of the analyte, leading to inaccurate measurements. Since the deuterated standard is affected by these "matrix effects" in the same way as the analyte, its inclusion allows for accurate correction and reliable quantification. kcasbio.com

Improved Accuracy and Precision: The use of a stable isotope-labeled internal standard significantly enhances the robustness, accuracy, and precision of bioanalytical assays. kcasbio.comresearchgate.net

Structural and Stereochemical Context of (1S,3S-)Solifenacin Hydrochloride-d5

This compound is the deuterated form of solifenacin (B1663824), a competitive muscarinic receptor antagonist. medchemexpress.comnih.gov The nomenclature of the compound provides specific details about its chemical structure:

Solifenacin: The base name of the active pharmaceutical ingredient.

(1S,3S-): This prefix denotes the specific stereochemistry of the molecule. Solifenacin is a chiral compound, meaning it has stereoisomers—molecules that are mirror images of each other. The (1S,3S) configuration is the pharmacologically active form. nih.govphenomenex.com

Hydrochloride: This indicates that the molecule is in the form of a hydrochloride salt.

-d5: This suffix signifies that five hydrogen atoms in the molecule have been replaced with deuterium atoms. pharmaffiliates.compharmaffiliates.com Specifically, these deuterium atoms are located on the phenyl group of the 3,4-dihydro-1-phenyl-2(1H)-isoquinolinecarboxylic acid portion of the molecule. pharmaffiliates.com

FeatureDescription
Base Compound Solifenacin
Stereochemistry (1S,3S)
Salt Form Hydrochloride
Isotopic Label Deuterium (d5)
Molecular Formula C₂₃H₂₂D₅ClN₂O₂
Molecular Weight ~403.96 g/mol

Role of this compound as a Research Tool and Internal Standard

The primary application of this compound is as an internal standard for the quantitative analysis of solifenacin in biological matrices. researchgate.netresearchgate.net Its structure makes it an ideal tool for pharmacokinetic studies and bioanalytical method validation.

Because it is isotopically labeled, this compound can be added to a biological sample (e.g., plasma) at a known concentration before processing. During analysis by LC-MS/MS, the mass spectrometer can differentiate between the deuterated internal standard and the non-deuterated solifenacin extracted from the sample due to the mass difference. researchgate.net For example, in multiple reaction monitoring (MRM) mode, specific mass transitions can be monitored for both the analyte and the internal standard (e.g., m/z 363.2→193.2 for solifenacin and m/z 368.2→198.2 for solifenacin-d5). researchgate.net

This allows researchers to:

Accurately quantify solifenacin concentrations in preclinical pharmacokinetic studies. researchgate.net

Develop and validate robust and reliable bioanalytical methods for regulatory submissions. pharmacophorejournal.com

Ensure the precision and accuracy of data generated in drug metabolism studies. kcasbio.com

In essence, this compound is not intended for therapeutic use itself but is a critical analytical reagent that enables the precise study and development of its non-labeled counterpart. pharmaffiliates.commedkoo.com

Properties

Molecular Formula

C₂₃H₂₂D₅ClN₂O₂

Molecular Weight

403.96

Synonyms

(1S)-3,4-Dihydro-1-phenyl-2(1H)-isoquinolinecarboxylic-d5 Acid (3S)-1-Azabicyclo-[2.2.2]oct-3-yl Ester Hydrochloride; 

Origin of Product

United States

Synthetic Methodologies and Isotopic Enrichment Strategies for Deuterated Solifenacin Analogs

Biocatalytic Deuteration Approaches for Chiral Centers

Biocatalysis presents a powerful and highly selective method for introducing deuterium (B1214612) into specific chiral centers of organic molecules. researchgate.net Enzymatic transformations operate under mild conditions and offer near-perfect selectivity, which is particularly advantageous for complex pharmaceutical compounds. researchgate.net This approach has been successfully applied to generate key deuterated intermediates for the synthesis of heavy Solifenacin (B1663824) analogs.

A significant advancement in isotopic labeling involves the use of Nicotinamide Adenine Dinucleotide (NADH)-dependent reductases. researchgate.net These enzymes facilitate the stereospecific transfer of a deuterium atom to create a chiral center with high precision. A key challenge in this process is the supply and regeneration of the expensive deuterated cofactor, [4-²H]-NADH.

To overcome this, a novel strategy has been developed that combines a clean reductant (H₂) with a cost-effective deuterium source (²H₂O) to generate and recycle [4-²H]-NADH in situ. researchgate.net This system couples a hydrogenase and an NAD⁺ reductase, often co-immobilized on a carbon support, to continuously provide the deuterated cofactor. This method avoids the need for stoichiometric amounts of expensive deuterated reductants like [²H]-isopropanol or [²H]-glucose. researchgate.net By pairing this cofactor recycling system with an appropriate C=O, C=N, or C=C bond reductase, asymmetric deuteration can be achieved across a variety of molecules with excellent chemo-, stereo-, and isotopic selectivity. researchgate.net

The hallmark of biocatalytic deuteration is its exceptional enantioselectivity. researchgate.net Enzymes, by their inherent chiral nature, can distinguish between enantiotopic faces of a prochiral substrate, enabling the installation of a deuterium atom at a specific stereocenter. For instance, by selecting either an (S)- or (R)-selective alcohol dehydrogenase, acetophenone can be converted into either (S)-[1-²H]- or (R)-[1-²H]-1-phenylethanol with ≥99% enantiomeric excess (ee) and ≥93% isotopic selectivity. researchgate.net

This high degree of control is crucial in the synthesis of deuterated Solifenacin precursors. The use of a specific reductase that produces the desired (R)-enantiomer of a key intermediate ensures that the subsequent synthesis yields the correct diastereomer of the final drug product with the deuterium label correctly positioned. researchgate.net

The synthetic utility of the biocatalytic deuteration system has been demonstrated in the preparative scale synthesis of a key deuterated intermediate for Solifenacin, (R)-[2,2,3-²H₃]-3-quinuclidinol. researchgate.net The synthesis starts with 3-quinuclidinone. In the presence of the H₂-driven deuteration catalyst and a keto-reductase capable of producing (R)-3-quinuclidinol with >99% ee, a highly selective deuteration occurs. researchgate.net

The reaction is conducted in heavy water (²H₂O), which serves as the deuterium source. The protons on the carbon atoms alpha to the carbonyl group and the amine in the 3-quinuclidinone substrate freely exchange with the ²H₂O solvent. The subsequent enzymatic reduction then stereoselectively transfers a deuterium atom to the C3 position, resulting in the tri-deuterated product, (R)-[2,2,3-²H₃]-3-quinuclidinol. researchgate.net This process has been shown to proceed with greater than 98% deuterium incorporation and >99% ee on a preparative scale, demonstrating its scalability and efficiency. researchgate.net This deuterated intermediate can then be incorporated into the final Solifenacin molecule using established chemical synthesis steps. researchgate.net

Conventional Chemical Synthesis Routes for Deuterated Solifenacin

Conventional chemical synthesis provides an alternative pathway to deuterated Solifenacin, typically by employing isotopically labeled starting materials. The synthesis of Solifenacin generally involves the coupling of two key chiral intermediates: (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline and (R)-quinuclidin-3-ol. google.comresearchgate.net

To produce a deuterated analog such as (1S,3S-)Solifenacin Hydrochloride-d5, where the deuterium atoms are located on the phenyl ring, the synthesis would start with a commercially available deuterated raw material, such as phenyl-d5-boronic acid or a related phenyl-d5 precursor. isotope.com This labeled precursor would be carried through the necessary synthetic steps to form the (S)-1-(phenyl-d5)-1,2,3,4-tetrahydroisoquinoline intermediate.

This deuterated intermediate is then coupled with the non-deuterated (R)-quinuclidin-3-ol. The coupling is typically achieved by first activating the tetrahydroisoquinoline, for example by converting it to a carbamoyl chloride, and then reacting it with the quinuclidinol in the presence of a base. google.com The resulting Solifenacin-d5 base is subsequently converted to its hydrochloride salt. simsonpharma.comlgcstandards.com This stepwise synthetic approach allows for the incorporation of deuterium at positions that are not readily accessible through hydrogen-isotope exchange methods. researchgate.net

Strategies for Specific Deuterium Labeling Patterns

The desired location of deuterium atoms within the Solifenacin molecule dictates the choice of synthetic strategy. Different labeling patterns can be achieved by selecting either a biocatalytic or a conventional chemical approach.

Labeling at the Quinuclidinol Moiety : The biocatalytic method described in section 2.1 is highly specific for labeling the quinuclidinol ring. It generates (R)-[2,2,3-²H₃]-3-quinuclidinol, which, when coupled with (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline, produces a Solifenacin analog deuterated specifically at the 2- and 3-positions of the azabicyclo[2.2.2]octan-3-yl group. researchgate.net

Labeling at the Phenyl Moiety : To obtain analogs like Solifenacin-d5, where the phenyl group is deuterated, a conventional synthesis is employed. simsonpharma.commedchemexpress.com This involves starting with a deuterated precursor, such as a d5-substituted phenyl building block, and incorporating it into the 1-phenyl-1,2,3,4-tetrahydroisoquinoline core early in the synthetic sequence. isotope.com

This strategic choice allows synthetic chemists to produce different isotopologues of Solifenacin, which are valuable as distinct internal standards in mass spectrometry-based bioanalysis or for investigating site-specific metabolic pathways. d-nb.info

Labeling PatternSynthetic StrategyKey Deuterated IntermediateResulting Compound
Phenyl Ring (d5)Conventional Chemical Synthesis(S)-1-(phenyl-d5)-1,2,3,4-tetrahydroisoquinoline(1S,3S)-Solifenacin-d5
Quinuclidinol Ring (d3)Biocatalytic Deuteration(R)-[2,2,3-²H₃]-3-quinuclidinol(1S,3'R)-[2',2',3'-²H₃]-Solifenacin

Isotopic Purity Assessment and Enrichment Levels

The determination of isotopic purity and enrichment is a critical final step in the synthesis of deuterated compounds. It ensures the quality of the labeled product and the accuracy of its use, particularly as an internal standard. rsc.org High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) is a primary technique for this assessment. almacgroup.comnih.gov

Isotopic enrichment is defined as the mole fraction of the specific isotope at a given position, while species abundance refers to the percentage of molecules with a specific isotopic composition. isotope.com For a poly-deuterated compound, the stated enrichment level (e.g., 99%) does not mean that 99% of the molecules are the fully deuterated species. Due to the statistical distribution of isotopes, a d5 compound with 99% enrichment will contain a small percentage of d4 and other lower isotopologues. isotope.comnih.gov Commercially available deuterated reagents and final compounds typically have isotopic enrichment levels of 98% or higher. isotope.com

ParameterAnalytical TechniqueDescriptionTypical Values
Isotopic EnrichmentHRMS, NMRThe mole fraction of the deuterium isotope expressed as a percentage at the labeled positions. isotope.com≥98% isotope.com
Isotopologue DistributionHRMSThe relative abundance of each isotopic species (e.g., d0, d1...d5) in the final product. nih.govDependent on enrichment; major species is d5, with minor contributions from lower isotopologues. nih.gov
Chemical PurityHPLC, LC-MSThe percentage of the desired compound relative to any chemical (non-isotopic) impurities. google.com≥98%

Advanced Analytical Characterization Techniques Employing 1s,3s Solifenacin Hydrochloride D5

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the preferred technique for the quantitative determination of solifenacin (B1663824) in various biological matrices. researchgate.net This methodology offers superior sensitivity and selectivity compared to other methods like HPLC-UV. ubbcluj.ro The core of these LC-MS/MS methods is the use of (1S,3S-)Solifenacin Hydrochloride-d5 as an internal standard (IS). researchgate.netresearchgate.netnih.gov Its function is to compensate for potential variability during sample preparation and ionization in the mass spectrometer, thereby ensuring the integrity of the quantitative data. nih.gov Assays are typically performed using electrospray ionization (ESI) in the positive ion mode, which is well-suited for a molecule like solifenacin. ubbcluj.ronih.gov The sample preparation often involves protein precipitation with solvents like methanol (B129727) or liquid-liquid extraction to isolate the analyte and internal standard from plasma components. nih.govbohrium.com

Development and Validation of Quantitative Analytical Methods for Solifenacin in Biological Matrices

The development of a reliable bioanalytical method requires rigorous validation to demonstrate its suitability for its intended purpose. For solifenacin quantification in biological fluids such as human plasma, numerous LC-MS/MS methods have been developed and validated according to international guidelines. oriprobe.comnih.gov These methods utilize this compound to ensure accurate measurement of the drug's concentration, which is essential for pharmacokinetic assessments. nih.gov

Method Selectivity and Specificity with Deuterated Internal Standard

Selectivity is the ability of an analytical method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites or endogenous matrix constituents. nih.gov The use of this compound is instrumental in achieving high selectivity and specificity. Because the deuterated standard co-elutes with the non-labeled solifenacin but has a different mass-to-charge ratio (m/z), the mass spectrometer can distinguish between the two compounds. nih.govwikipedia.org In validation studies, selectivity is confirmed by analyzing multiple blank plasma lots to ensure no significant interference is observed at the retention times of solifenacin and its deuterated internal standard. researchgate.net The distinct m/z values monitored in Multiple Reaction Monitoring (MRM) mode prevent potential cross-talk between the analyte and the internal standard channels. researchgate.netnih.gov

Sensitivity and Linearity Range Determination

The sensitivity of the method is defined by the Lower Limit of Quantitation (LLOQ), which is the lowest concentration of the analyte that can be measured with acceptable accuracy and precision. Linearity is established by demonstrating a proportional relationship between the instrument response and the known concentration of the analyte over a specific range. For solifenacin analysis in human plasma using this compound as an internal standard, methods have been validated with LLOQs typically ranging from 0.200 to 0.71 ng/mL. ubbcluj.ronih.govnih.govnih.gov These sensitive methods allow for the accurate characterization of the pharmacokinetic profile of solifenacin. The linear ranges are established to cover the expected concentrations in clinical and preclinical studies.

Table 1: Sensitivity and Linearity of Validated LC-MS/MS Methods for Solifenacin

LLOQ (ng/mL)Linearity Range (ng/mL)Biological MatrixReference
0.470.47 - 42Human Plasma nih.gov
0.710.71 - 71.28Human Plasma ubbcluj.ro
0.2000.200 - 100Human Plasma nih.gov
0.3130.313 - 20.0 (µg/L)Human Plasma oriprobe.com
0.1000.100 - 30.014Not Specified researchgate.net
0.20.2 - 200Heparin Plasma nih.gov
Precision, Accuracy, and Reproducibility Evaluations

Precision measures the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample, while accuracy reflects the closeness of the mean test results to the true value. These parameters are evaluated at multiple concentration levels, including the LLOQ and quality control (QC) samples (low, medium, and high concentrations). For solifenacin assays using its deuterated internal standard, both intra-assay (within-run) and inter-assay (between-run) precision are typically reported as a relative standard deviation (%RSD) or coefficient of variation (%CV), with acceptance criteria usually set at less than 15%. nih.govoriprobe.com Accuracy is expressed as the percentage of the nominal value, with acceptance limits generally within 85-115%. nih.govoriprobe.comnih.gov Studies consistently demonstrate that methods using this compound achieve high precision and accuracy. nih.govnih.govoriprobe.comnih.gov

Table 2: Precision and Accuracy Data from Validated Solifenacin Assays

ParameterFindingReference
Intra- & Inter-Assay Precision (%RSD)< 11% nih.gov
InaccuracyDid not exceed 11% nih.gov
Intra- & Inter-Day Precision (%CV)< 11.4% oriprobe.com
Intraday Accuracy97.2% to 100.0% nih.gov
Intraday Precision1.0%–1.5% nih.gov
Interday Accuracy96.3% to 100.5% nih.gov
Interday Precision1.6%–6.0% nih.gov
Assay Precision (%CV)≤ 7.4% nih.gov
Assay Accuracy (%RE)-4.9% to +4.5% nih.gov
Stability Assessments in Analytical Procedures

To ensure that the concentration of solifenacin in a sample does not change from the time of collection to the time of analysis, stability assessments are a critical component of method validation. These evaluations are conducted under various conditions that mimic sample handling and storage. Studies have confirmed the stability of solifenacin in biological matrices like human plasma under different scenarios, including freeze-thaw cycles, short-term (bench-top) storage at room temperature, and long-term storage in a freezer. bohrium.comresearchgate.net For instance, one study demonstrated that solifenacin and mirabegron (B1684304) were stable through freeze-thaw, short-term, long-term, and auto-sampler stability tests. bohrium.com Another reported that the absolute recovery for solifenacin was 93.1% and that its stability was assessed under various storage conditions. researchgate.net

Application of Specific Ion Transitions for Deuterated Solifenacin

Tandem mass spectrometry operates by selecting a specific precursor ion (parent ion) and then fragmenting it to produce product ions (daughter ions). The monitoring of a specific precursor-to-product ion pair is known as a transition. wikipedia.org This process, often referred to as Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM), provides a high degree of specificity and significantly reduces chemical noise. wikipedia.orgnih.gov

For the analysis of solifenacin, specific transitions are optimized for both the analyte and its deuterated internal standard, this compound. The precursor ion for solifenacin corresponds to its protonated molecule [M+H]⁺, which has an m/z of approximately 363. researchgate.netnih.govbohrium.com The precursor ion for this compound is shifted by 5 Daltons to an m/z of approximately 368, reflecting the five deuterium (B1214612) atoms incorporated into its structure. researchgate.netnih.gov Upon fragmentation, a common, stable product ion is often selected for monitoring both the analyte and the internal standard to ensure a consistent response.

Table 3: MRM Ion Transitions for Solifenacin and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)Reference
Solifenacin363193 researchgate.netnih.gov
This compound368198 researchgate.netnih.gov
Solifenacin363110 bohrium.com
Solifenacin363.21110.05 nih.gov
This compound368.19110.05 nih.gov

Chromatographic Separation Parameters (e.g., Column Chemistry, Mobile Phase Optimization)

The effective chromatographic separation of solifenacin from endogenous components in biological samples is a critical step in its quantification. The use of this compound as an internal standard is integral to this process, as it co-elutes with the unlabeled analyte, correcting for variability during analysis. aptochem.com Method development involves the careful optimization of column chemistry and mobile phase composition to achieve sharp peak shapes, good resolution, and suitable retention times.

Various high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have been developed, employing different stationary and mobile phases. Reversed-phase chromatography is the most common approach. C8 and C18 columns are frequently utilized, offering excellent retention and separation for solifenacin. itmedicalteam.plresearchgate.netbohrium.com More specialized column chemistries, such as pentafluorophenylpropylsilica, have also been successfully implemented to achieve desired selectivity. nih.gov

Mobile phase optimization is crucial for efficient elution and ionization in the mass spectrometer. Typical mobile phases consist of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265), ammonium acetate (B1210297), or potassium phosphate). researchgate.netbohrium.comnih.govresearchgate.net The pH of the aqueous phase is often adjusted with acids like formic acid to ensure the analyte is in a protonated state for positive ion mode detection. nih.gov Isocratic elution, where the mobile phase composition remains constant, is often sufficient for separation, though gradient elution may also be used. itmedicalteam.plbohrium.comresearchgate.net

Table 1: Examples of Chromatographic Parameters for Solifenacin Analysis

Column ChemistryColumn DimensionsMobile PhaseFlow Rate (mL/min)DetectionReference
Hypurity Advance C184.6 x 50 mm, 5µmAcetonitrile: 0.05% Ammonia in water (85:15 v/v)0.700MS/MS itmedicalteam.pl
Pentafluorophenylpropylsilica50 x 4 mm, 3µmMethanol: 100mM Ammonium acetate + 1% Formic acid (90:10, v/v)Not SpecifiedMS/MS nih.gov
Gemini-NX C1850 x 4.6 mm, 5µm5 mM Ammonium formate (pH 3.0): Methanol (20:80 v/v)0.4MS/MS researchgate.netresearchgate.net
Thermo BDS Hypersil C8100 x 4.6 mm, 3.5µmAcetonitrile: 10mM Ammonium formate (80:20 v/v)1.0MS/MS bohrium.comresearchgate.net
Inertsil ODS 3V C18150 mm x 4.6 mm, 5µmMonobasic potassium phosphate (B84403) (pH 3.5) + 0.1% Triethylamine: Methanol (Gradient)1.5UV researchgate.net

Sample Preparation Methodologies (e.g., Liquid-Liquid Extraction, Solid-Phase Extraction, Protein Precipitation)

Before chromatographic analysis, solifenacin and its deuterated internal standard must be extracted from the complex biological matrix, such as plasma or tissue homogenates. The primary goals of sample preparation are to remove interfering substances like proteins and phospholipids, concentrate the analyte, and transfer it into a solvent compatible with the analytical column. The three predominant techniques employed are protein precipitation (PP), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). bohrium.comnih.govacgpubs.org

Protein Precipitation (PP) is a rapid and straightforward method that involves adding a substance, typically a water-miscible organic solvent like acetonitrile or methanol, or a strong acid like trichloroacetic acid, to the plasma sample. nih.govsci-hub.se This denatures and precipitates the majority of proteins, which are then removed by centrifugation. While fast, this method may result in a less clean extract, potentially leading to matrix effects in the LC-MS/MS analysis. kcasbio.com One study utilized protein precipitation with methanol for the analysis of solifenacin in human plasma. nih.gov

Liquid-Liquid Extraction (LLE) offers a cleaner sample by partitioning the analyte from the aqueous sample into an immiscible organic solvent. This technique is based on the differential solubility of the analyte in the two phases. For solifenacin, a common LLE solvent is tert-butyl methyl ether. researchgate.net After mixing and centrifugation, the organic layer containing the analyte and internal standard is separated, evaporated, and reconstituted in the mobile phase. LLE generally provides better recovery and cleaner extracts than PP. acgpubs.org

Solid-Phase Extraction (SPE) is often considered the most effective technique for sample cleanup, providing the highest recovery and cleanest extracts, thereby minimizing matrix effects. nih.govulpgc.es In SPE, the sample is passed through a cartridge containing a solid sorbent that retains the analyte. Interfering components are washed away, and the analyte is then eluted with a small volume of an appropriate solvent. For solifenacin analysis in rat plasma, SPE has been used to extract the drug and its d5-labeled internal standard, with reported mean recoveries for solifenacin-d5 as high as 86.1%. bohrium.comresearchgate.net

Table 2: Comparison of Sample Preparation Methodologies for Solifenacin Analysis

MethodologyPrincipleCommon ReagentsReported Recovery (Solifenacin-d5)Reference
Protein Precipitation (PP)Protein denaturation and removal by centrifugation.Methanol, AcetonitrileNot specified in studies nih.gov
Liquid-Liquid Extraction (LLE)Partitioning between aqueous sample and an immiscible organic solvent.tert-Butyl methyl ether, MTBE:hexane:dichloromethane66.24 ± 2.209% itmedicalteam.placgpubs.orgresearchgate.net
Solid-Phase Extraction (SPE)Analyte retention on a solid sorbent, followed by elution.N-vinylpyrrolidone-divinylbenzene copolymer cartridges86.1% bohrium.comresearchgate.net

Utility of Deuterated Analogs in Pharmacokinetic Method Development for Animal Models

In preclinical pharmacokinetic (PK) studies, which are essential for drug development, animal models are used to understand a drug's absorption, distribution, metabolism, and excretion (ADME). The accurate quantification of the drug in biological samples (e.g., plasma, tissue) from these models is critical. This compound is an invaluable tool in these studies, serving as an ideal internal standard (IS) for LC-MS/MS-based bioanalysis. researchgate.netbohrium.comscielo.br

The fundamental advantage of using a stable isotope-labeled (SIL) internal standard like solifenacin-d5 is that it is chemically identical to the analyte (solifenacin) but has a higher molecular weight due to the deuterium atoms. aptochem.com This property ensures that the IS and the analyte exhibit nearly identical behavior during every step of the analytical process, including extraction, chromatographic separation, and ionization in the mass spectrometer. researchgate.net

Key benefits include:

Correction for Matrix Effects: Biological matrices are complex and can cause ion suppression or enhancement during mass spectrometry, leading to inaccurate quantification. kcasbio.com Because the SIL-IS co-elutes with the analyte and is affected by the matrix in the same way, the ratio of the analyte peak area to the IS peak area remains constant, correcting for this variability. kcasbio.comresearchgate.net

Compensation for Variability: The use of solifenacin-d5 accounts for potential analyte loss during sample preparation and inconsistencies in injection volume. aptochem.com

Improved Accuracy and Precision: By normalizing the analyte response to the internal standard response, the method's accuracy and precision are significantly improved, which is a regulatory expectation for bioanalytical methods. kcasbio.comresearchgate.net

Several pharmacokinetic studies of solifenacin in rats have successfully employed solifenacin-d5 as an internal standard to ensure the generation of reliable and robust data. researchgate.netbohrium.comresearchgate.net The use of such deuterated analogs is considered the gold standard in quantitative bioanalysis and often reduces method development time. aptochem.comkcasbio.com

Mass Spectrometry Trace Analysis for Isotopic Shift Confirmation

The definitive confirmation of this compound in a sample and its differentiation from the unlabeled solifenacin is achieved through tandem mass spectrometry (MS/MS). The five deuterium atoms in the d5 analog result in a predictable mass shift of +5 Daltons compared to the parent compound. This mass difference is easily resolved by modern mass spectrometers.

In a typical LC-MS/MS method, the mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. This highly selective technique involves monitoring a specific precursor-to-product ion transition for both the analyte and the internal standard. itmedicalteam.pl The precursor ion corresponds to the protonated molecule ([M+H]+) of each compound, and the product ion is a specific fragment generated by collision-induced dissociation in the mass spectrometer.

For solifenacin, the precursor ion has a mass-to-charge ratio (m/z) of approximately 363. itmedicalteam.plnih.gov For this compound, the precursor ion is detected at an m/z of approximately 368, confirming the +5 isotopic shift. itmedicalteam.plnih.gov The product ions monitored can vary depending on the instrument settings but are chosen for their stability and intensity to ensure maximum sensitivity and specificity. The presence of unlabeled analyte as an impurity in the deuterated standard must be considered, as it can contribute to the analyte signal and affect accuracy at low concentrations. tandfonline.com

Table 3: Mass Spectrometry Transitions for Solifenacin and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)Isotopic Mass Shift (Da)Reference
Solifenacin363.20110.10N/A itmedicalteam.pl
This compound368.14110.20+5 itmedicalteam.pl
Solifenacin363193N/A researchgate.netnih.gov
This compound368198+5 researchgate.netnih.gov

In Vitro Pharmacological Investigations Utilizing 1s,3s Solifenacin Hydrochloride D5

Muscarinic Receptor Binding Assays

Radioligand binding assays are fundamental in determining the affinity of a compound for specific receptor subtypes. These studies for solifenacin (B1663824) have typically utilized membrane preparations from cells recombinantly expressing human muscarinic receptor subtypes or from various animal tissues.

Solifenacin exhibits a distinct binding profile across the five human muscarinic acetylcholine (B1216132) receptor subtypes, with a notably higher affinity for the M3 receptor subtype compared to M1 and M2 subtypes. nih.govdrugbank.com Radioligand binding studies using cloned human muscarinic receptors have quantified the inhibition constants (Ki) for solifenacin. One study reported Ki values of 26 nM for M1, 170 nM for M2, and 12 nM for M3 receptors. nih.gov Another investigation found pKi values (the negative logarithm of the Ki) of 7.6, 6.9, and 8.0 for M1, M2, and M3 receptors, respectively. medchemexpress.com This profile indicates a preferential binding to the M3 receptor, which is the primary subtype mediating detrusor muscle contraction. nih.gov

Table 1: Affinity of Solifenacin for Human Muscarinic Receptor Subtypes This interactive table summarizes the binding affinity of solifenacin for M1, M2, and M3 receptor subtypes as reported in different studies.

Receptor Subtype Ki (nM) nih.gov pKi (-log Ki) medchemexpress.com
M1 26 7.6
M2 170 6.9

In vitro binding assays on tissues isolated from animals further elucidate the compound's receptor affinity in a more complex biological matrix. Studies using mouse tissues demonstrated that solifenacin inhibits the specific binding of the radioligand [N-methyl-³H]-scopolamine ([³H]-NMS) in a concentration-dependent manner. nih.gov The inhibitory potency, expressed as pKi values, varied across different tissues, reflecting the differential expression of muscarinic receptor subtypes. nih.gov For instance, in the mouse, the pKi value was highest in the submaxillary gland, followed by the bladder and then the heart. nih.gov

Table 2: Solifenacin Inhibition Constants (pKi) in Various Mouse Tissues This interactive table shows the pKi values of solifenacin for muscarinic receptors in different isolated mouse tissues.

Tissue pKi Value nih.gov
Submaxillary Gland 7.89
Bladder 7.38

These tissue-specific differences in affinity are crucial for understanding the compound's potential for selective action. Studies in muscarinic receptor knockout mice have further confirmed that solifenacin has a high affinity for the M3 receptors in the bladder. nih.gov

Solifenacin functions as a competitive antagonist at muscarinic receptors. drugbank.comnih.gov This mode of action has been confirmed in functional studies where pretreatment with solifenacin causes a parallel, rightward shift in the concentration-response curves of muscarinic agonists like carbachol (B1668302), without a reduction in the maximum response. nih.govresearchgate.net In studies on isolated rat urinary bladder, solifenacin competitively antagonized carbachol-induced contractions, yielding a pA2 value of 7.44. nih.gov The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's concentration-response curve. Additionally, the Hill slopes for the inhibition by solifenacin in various tissues were found to be close to unity, which is characteristic of competitive binding to a single receptor population. nih.gov

Functional Assays in Isolated Tissue Preparations

Functional assays measure the physiological response of a tissue to a drug, providing insight into its efficacy as an antagonist. For solifenacin, these assays have focused on its ability to inhibit contractions in urinary bladder tissue, a key function for its therapeutic application.

The contraction of smooth muscle cells, including the detrusor muscle of the bladder, is dependent on an increase in intracellular calcium (Ca²⁺) concentration. Muscarinic M3 receptor activation by agonists like carbamoylcholine (carbachol) triggers this Ca²⁺ mobilization. medchemexpress.com Solifenacin has been shown to potently inhibit this process. In studies using isolated bladder smooth muscle cells from Cynomolgus monkeys, solifenacin inhibited carbachol-induced Ca²⁺ mobilization with a pKi value of 8.5. nih.govcapes.gov.br A similar study in guinea pig detrusor cells found a pKi of 8.4. medchemexpress.com The potency of solifenacin in inhibiting Ca²⁺ mobilization in bladder cells was found to be greater than in salivary gland cells, suggesting a degree of tissue selectivity. medchemexpress.comnih.gov

Table 3: Inhibition of Carbachol-Induced Ca²⁺ Mobilization by Solifenacin This interactive table presents the potency (pKi) of solifenacin in inhibiting agonist-induced calcium mobilization in isolated smooth muscle cells from different species.

Cell Type Species pKi Value Reference
Bladder Smooth Muscle Cells Cynomolgus Monkey 8.5 nih.gov
Submandibular Gland Cells Cynomolgus Monkey 8.2 nih.gov
Detrusor Cells Guinea Pig 8.4 medchemexpress.com

Consistent with its receptor binding affinity and its effect on calcium signaling, solifenacin effectively antagonizes the contractile response of isolated urinary bladder strips to the muscarinic agonist carbachol. nih.govnih.govresearchgate.net This has been demonstrated across various species, including rats, guinea pigs, and humans. nih.govmedchemexpress.comnih.gov In isolated guinea pig detrusor, solifenacin antagonized the contractile effect of carbachol with a pKb value of 7.1. medchemexpress.com Studies on human isolated detrusor smooth muscle showed that solifenacin inhibited carbachol-induced contractions, with a pA2 value similar to that of oxybutynin. nih.govresearchgate.net These functional assays confirm that solifenacin acts as a potent antagonist of muscarinic receptor-mediated contraction in the urinary bladder. nih.govresearchgate.net

Comparative Receptor Binding Profiles with Unlabeled Solifenacin and Other Antimuscarinics

The in vitro pharmacological profile of a deuterated compound such as (1S,3S)-Solifenacin Hydrochloride-d5 is fundamentally anchored to the receptor binding characteristics of its non-isotopically labeled counterpart, solifenacin. The substitution of hydrogen atoms with deuterium (B1214612), a stable isotope, does not alter the molecule's stereochemistry or its fundamental ability to interact with target receptors. It is widely understood in medicinal chemistry that deuteration primarily influences a drug's pharmacokinetic properties by altering its metabolic pathways, a phenomenon known as the kinetic isotope effect. researchgate.netacs.orgnih.gov The pharmacodynamic properties, including receptor binding affinity, are generally considered to be identical between a deuterated drug and its non-deuterated analog. researchgate.net Therefore, the receptor binding profile of unlabeled solifenacin serves as a direct and accurate surrogate for that of (1S,3S)-Solifenacin Hydrochloride-d5 in comparative in vitro studies.

Solifenacin is a competitive antagonist of muscarinic receptors, which are pivotal in mediating bladder contraction. nih.govresearchgate.net Its efficacy is rooted in its specific binding affinity for the various muscarinic receptor subtypes (M1 through M5). Of particular therapeutic relevance is the M3 receptor, which is the primary subtype mediating detrusor smooth muscle contraction. acs.org

In vitro radioligand binding assays using human recombinant muscarinic receptor subtypes have been instrumental in elucidating the comparative binding profiles of solifenacin and other antimuscarinic agents. These studies consistently demonstrate solifenacin's high affinity for the M3 receptor subtype, often with a degree of selectivity over other subtypes, particularly the M2 receptor, which is the most abundant subtype in the bladder. acs.orgresearchgate.net

A comparative analysis of the binding affinities (expressed as Ki values, where a lower value indicates higher affinity) reveals the distinct profiles of various antimuscarinic drugs. Solifenacin exhibits a high affinity for the M3 receptor, which is comparable to or greater than some other established antimuscarinics. semanticscholar.org For instance, studies have shown that while darifenacin (B195073) may have a higher selectivity for the M3 receptor, solifenacin still demonstrates a clinically effective profile. researchgate.netsemanticscholar.org

The following tables present a comparative summary of the receptor binding affinities for solifenacin and other commonly used antimuscarinic agents against the five human muscarinic receptor subtypes. This data underscores the basis for their pharmacological activity and provides a framework for understanding their relative selectivities.

Table 1: Comparative Binding Affinities (Ki, nM) of Solifenacin and Other Antimuscarinics for Human Muscarinic Receptor Subtypes

Antagonist M1 (Ki, nM) M2 (Ki, nM) M3 (Ki, nM) M4 (Ki, nM) M5 (Ki, nM)
Solifenacin 26 170 12 110 31
Tolterodine 2.7 4.2 4.4 6.6 2.5
Oxybutynin 6.1 21 3.4 6.6 18
Darifenacin 31 100 2.0 52 8.2
Propiverine 490 1400 350 900 490

Data sourced from ResearchGate. semanticscholar.org

Table 2: Comparative pKi Values of Solifenacin for Muscarinic Receptors

Compound M1 Receptor (pKi) M2 Receptor (pKi) M3 Receptor (pKi)
Solifenacin 7.6 6.9 8.0

Data sourced from MedChemExpress. nih.govnih.gov

The data clearly illustrates that solifenacin possesses a high affinity for the M3 receptor, with a Ki value of 12 nM and a pKi of 8.0. semanticscholar.orgnih.govnih.gov In comparison, its affinity for the M2 receptor is notably lower (Ki = 170 nM). semanticscholar.org This profile is distinct from a non-selective antagonist like tolterodine, which shows similar high affinity across multiple muscarinic subtypes. semanticscholar.org Darifenacin, on the other hand, displays the highest affinity for the M3 receptor among the compared agents (Ki = 2.0 nM). semanticscholar.org Oxybutynin also shows high affinity for the M3 receptor (Ki = 3.4 nM), but with less separation in affinity for the M1 and M2 subtypes compared to solifenacin. semanticscholar.org Propiverine demonstrates a significantly lower affinity for all muscarinic receptor subtypes compared to the other agents listed. semanticscholar.org

Mechanistic Metabolic Studies of Solifenacin Analogs in Research Settings

In Vitro Metabolism Using Liver Microsomes and Recombinant Cytochrome P450 (CYP) Isoenzymes

In vitro studies using human liver microsomes and recombinant CYP isoenzymes are fundamental tools for characterizing the metabolism of xenobiotics, including solifenacin (B1663824). These systems allow for a detailed investigation of metabolic pathways and enzyme kinetics in a controlled environment.

Identification of Primary Metabolic Pathways and Major Metabolites

The primary metabolic routes for solifenacin involve oxidation. In vitro studies with human liver microsomes have identified several key metabolites. The main pathways are N-oxidation of the quinuclidin ring and 4R-hydroxylation of the tetrahydroisoquinoline ring. nih.gov This leads to the formation of one pharmacologically active metabolite, 4R-hydroxy solifenacin (M3), and several inactive metabolites, including the N-oxide of solifenacin (M2) and the N-glucuronide. nih.govresearchgate.net

Determination of Enzyme Kinetics (Km, Vmax)

Enzyme kinetic parameters, the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax), provide quantitative insights into the metabolic processes. For solifenacin, the formation of its major metabolites, M2 (solifenacin-N-oxide) and M3 (4R-hydroxysolifenacin), has been kinetically characterized in human liver microsomes.

Table 1: Enzyme Kinetics of Solifenacin Metabolite Formation in Human Liver Microsomes

Metabolite Km (µM) Vmax (pmol/min/mg protein)
M2 (solifenacin-N-oxide) 64-93 393-440
M3 (4R-hydroxysolifenacin) 43-56 55-62

Data from in vitro studies with human liver microsomes. pa2online.org

Characterization of Specific CYP Isoenzyme Involvement (e.g., CYP3A4, CYP1A1, CYP2D6, CYP2C19)

The cytochrome P450 (CYP) superfamily of enzymes plays a central role in the metabolism of most drugs. Research has identified CYP3A4 as the primary enzyme responsible for the hepatic metabolism of solifenacin. pa2online.orgnih.gov Specifically, the formation of the 4R-hydroxysolifenacin (M3) metabolite is largely mediated by CYP3A4, with minor contributions from CYP1A1 and CYP2D6. pa2online.org In contrast, the formation of the solifenacin-N-oxide (M2) appears to be catalyzed by multiple CYP isoenzymes. pa2online.org While CYP3A4 is the major player, alternate metabolic pathways do exist. researchgate.net

Investigation of Potential Enzyme Inhibition by Solifenacin (in vitro)

In vitro studies are also crucial for assessing the potential of a drug to inhibit CYP enzymes, which can lead to clinically significant drug-drug interactions. Solifenacin has been investigated for its inhibitory effects on various CYP isoenzymes. At therapeutic concentrations, solifenacin does not significantly inhibit CYP1A1/2, 2C9, 2D6, or 3A4. nih.gov It does, however, show a weak inhibitory potential for CYP2C19 in vitro. nih.gov More detailed in vitro inhibition studies have determined the half-maximal inhibitory concentrations (IC50) for solifenacin against several key CYP enzymes.

Table 2: In Vitro Inhibition of Human CYP Isoenzymes by Solifenacin

CYP Isoenzyme IC50 (µM)
CYP1A2 >250
CYP2C9 214 ± 33
CYP2C19 31 ± 1
CYP2D6 74 ± 1
CYP3A4 110 ± 13

Data from in vitro inhibition assays with human CYP isoenzymes. pa2online.org

These high IC50 values suggest that clinically relevant concentrations of solifenacin are unlikely to cause significant inhibition of these major CYP isoenzymes. pa2online.org

Utilization of Deuterated Solifenacin to Probe Kinetic Isotope Effects in Metabolism (Conceptual)

The substitution of hydrogen with its heavier isotope, deuterium (B1214612), at a site of metabolic attack can significantly alter the rate of a chemical reaction. This phenomenon, known as the kinetic isotope effect (KIE), is a powerful tool in mechanistic drug metabolism studies. The C-D bond is stronger than the C-H bond, and its cleavage is often the rate-limiting step in metabolic reactions catalyzed by enzymes like cytochrome P450.

Conceptually, the use of (1S,3S-)Solifenacin Hydrochloride-d5, where deuterium atoms are strategically placed at metabolically labile positions, could provide valuable insights into the mechanism of solifenacin's biotransformation. For instance, if deuteration occurs at the 4R position of the tetrahydroisoquinoline ring, a significant decrease in the formation of 4R-hydroxy solifenacin would be expected if the C-H bond cleavage at this position is indeed the rate-determining step in the CYP3A4-mediated hydroxylation.

By comparing the metabolic rates and metabolite profiles of deuterated and non-deuterated solifenacin in vitro, researchers could:

Confirm rate-determining steps: A significant KIE would provide strong evidence that C-H bond cleavage at the deuterated site is a key kinetic bottleneck in the metabolic pathway.

Elucidate enzymatic mechanisms: The magnitude of the KIE can offer clues about the transition state of the enzymatic reaction.

While the application of the kinetic isotope effect using deuterated compounds is a well-established strategy in medicinal chemistry and drug metabolism research, specific studies employing this compound to probe these effects are not prominently available in the public scientific literature. Such studies would represent a sophisticated approach to further refine our understanding of solifenacin's metabolic fate.

Applications in Preclinical Research Models

Pharmacokinetic Research in Animal Models (e.g., Rats)

Pharmacokinetic studies in animal models are fundamental to understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. In the case of solifenacin (B1663824), rat models have been instrumental in elucidating its pharmacokinetic profile.

Methodologies for Quantifying Solifenacin and Metabolites in Animal Plasma

The quantification of solifenacin and its metabolites in animal plasma is predominantly achieved through liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.net This highly sensitive and selective technique allows for the precise measurement of drug concentrations even at low levels. A common approach involves protein precipitation to extract the drug and its metabolites from the plasma matrix. researchgate.netnih.gov

Methodological details often include:

Sample Preparation: Protein precipitation using agents like methanol (B129727) is a frequently used method for sample clean-up. researchgate.netnih.gov

Chromatographic Separation: A pentafluorophenylpropylsilica column or a Gemini-NX C18 column are examples of stationary phases used for separation. researchgate.net The mobile phase typically consists of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or ammonium formate) with acidifiers like formic acid to ensure proper ionization. researchgate.netresearchgate.net

Mass Spectrometric Detection: Quantification is performed using a mass spectrometer in the positive-ion mode with selected reaction monitoring (SRM). researchgate.netnih.gov For solifenacin, the transition monitored is typically m/z 363→193 or 363.2→193.2. researchgate.net

In a study investigating the metabolic changes in rats after solifenacin administration, plasma samples were analyzed using LC-Q-TOF-MS/MS to obtain comprehensive metabolome profiles. scielo.brscielo.br

Utility of (1S,3S-)Solifenacin Hydrochloride-d5 for Accurate Drug Quantification in Preclinical Studies

The use of a stable isotope-labeled internal standard is crucial for correcting for variations in sample processing and instrument response, thereby ensuring the accuracy and precision of bioanalytical methods. This compound is the ideal internal standard for quantifying solifenacin in preclinical studies for several reasons:

Similar Physicochemical Properties: Being chemically identical to solifenacin, apart from the isotopic substitution, it exhibits nearly identical extraction recovery, and chromatographic retention time.

Distinct Mass-to-Charge Ratio: The five deuterium (B1214612) atoms increase the mass of the molecule, allowing it to be distinguished from the unlabeled solifenacin by the mass spectrometer. The selected reaction monitoring for solifenacin-d5 is typically m/z 368→198 or 368.2→198.2. researchgate.netnih.gov

Minimization of Matrix Effects: The co-elution of the deuterated standard with the analyte helps to compensate for any matrix effects that might suppress or enhance the ionization of the analyte.

The use of a deuterated internal standard like this compound is considered a best practice in bioanalysis and is recommended by regulatory agencies for its ability to provide reliable and robust data in pharmacokinetic studies. nih.gov

Table 1: LC-MS/MS Parameters for Solifenacin Quantification

Parameter Solifenacin This compound (Internal Standard)
Parent Ion (m/z) 363.2 368.2
Product Ion (m/z) 193.2 198.2

| Quantification Mode | Positive-ion Selected Reaction Monitoring (SRM) | Positive-ion Selected Reaction Monitoring (SRM) |

In Vivo Research Models for Muscarinic Receptor Binding

In vivo receptor binding studies are essential for understanding the interaction of a drug with its target in a living organism. These studies provide valuable information on receptor occupancy, which can be correlated with the drug's pharmacological effects.

Assessment of Receptor Occupancy in Animal Tissues (e.g., Bladder, Salivary Gland)

The in vivo muscarinic receptor binding properties of solifenacin have been characterized in tissues such as the bladder and submaxillary (salivary) gland in animal models like mice. nih.govnih.gov These studies often employ a radioligand binding assay using a radiolabeled antagonist, such as [N-methyl-³H]-scopolamine ([³H]-NMS), to measure the displacement by the unlabeled drug. nih.govnih.govnih.gov

After oral administration of solifenacin, a significant, dose-dependent increase in the dissociation constant (K D ) for [³H]-NMS binding is observed in various tissues, including the bladder, prostate, submaxillary gland, heart, colon, and lung. nih.govnih.gov This increase in K D reflects the competitive binding of solifenacin to the muscarinic receptors. Notably, solifenacin has been shown to have a higher affinity for muscarinic receptors in the bladder compared to the salivary glands in some animal models, which may contribute to its functional selectivity. nih.govnih.govhres.ca

Table 2: In Vivo Muscarinic Receptor Binding of Solifenacin in Mouse Tissues

Tissue Effect of Solifenacin Administration
Bladder Significant increase in K D for [³H]-NMS binding. nih.govnih.gov
Submaxillary Gland Significant increase in K D for [³H]-NMS binding. nih.govnih.gov
Prostate Significant increase in K D for [³H]-NMS binding. nih.govnih.gov
Heart Significant increase in K D for [³H]-NMS binding. nih.govnih.gov
Colon Significant increase in K D for [³H]-NMS binding. nih.govnih.gov

| Lung | Significant increase in K D for [³H]-NMS binding. nih.govnih.gov |

Time-Course of Receptor Binding in Preclinical Species

Studies in mice have demonstrated that the muscarinic receptor binding of orally administered solifenacin has a slower onset and a longer duration compared to other antimuscarinic agents like oxybutynin. nih.govnih.gov The increase in K D induced by solifenacin is greatest at 2 hours after administration and can be maintained for at least 6 to 12 hours, depending on the dose. nih.govnih.gov This persistent binding to muscarinic receptors, particularly in tissues expressing the M₃ subtype like the bladder, is consistent with the drug's longer persistence in the blood and its sustained pharmacological effect. nih.govnih.gov

The time-course of receptor binding is a critical factor in determining the dosing interval and predicting the duration of action of a drug. The sustained receptor occupancy of solifenacin supports its once-daily administration for the treatment of overactive bladder. nih.gov

Future Research Directions and Unexplored Avenues for 1s,3s Solifenacin Hydrochloride D5

Development of Novel Deuteration Strategies for Enhanced Stereospecificity and Yield

The synthesis of deuterated compounds, particularly those with complex stereochemistry like (1S,3S-)Solifenacin Hydrochloride-d5, presents significant challenges. Traditional methods often rely on the use of simple, pre-deuterated starting materials, which can limit the accessibility and efficiency of producing complex deuterated molecules. morressier.com Future research must focus on developing more advanced and versatile deuteration strategies that offer high selectivity and yield.

A major hurdle is achieving high levels of deuterium (B1214612) incorporation at specific molecular positions without compromising the stereochemical integrity of chiral centers. rsc.org Late-stage deuteration, the introduction of deuterium into a molecule at a later step in the synthesis, is a particularly attractive strategy. dntb.gov.ua This approach avoids the need to carry deuterated intermediates through lengthy synthetic sequences. Research is advancing on novel catalysis methods that can selectively replace specific hydrogen atoms with deuterium in a complex molecule with high efficiency, potentially achieving purities as high as 99%. morressier.com

Key areas for development include:

Transition-Metal Catalysis: The use of transition-metal catalysts for direct hydrogen isotope exchange represents a powerful strategy for selective deuteration. dntb.gov.ua

Photoredox Catalysis: Metallaphotoredox-catalyzed methods are emerging as useful tools in drug discovery for incorporating isotopes and modifying bioactive compounds. acs.org

Divergent Synthesis: Developing methods that allow for the divergent synthesis of selectively deuterated molecules from a common precursor could streamline the production of various isotopologues for research. rsc.org

Table 1: Comparison of Deuteration Strategies

Strategy Description Advantages Challenges
Traditional Synthesis Incorporation of deuterium using simple, commercially available deuterated precursors (e.g., D₂O, CD₃I) early in the synthetic route. morressier.comrsc.org Straightforward for simple molecules. Limited by the availability of starting materials; lengthy synthesis for complex molecules; potential for deuterium loss in subsequent steps. morressier.com
Late-Stage Deuteration Introduction of deuterium atoms into a fully or nearly fully assembled molecule. dntb.gov.ua Highly efficient; avoids carrying isotopes through many steps; allows for diversification. Requires highly selective and functional-group-tolerant reactions.

| Novel Catalytic Methods | Use of advanced catalysts (e.g., transition metals) to selectively exchange H for D atoms in a targeted drug molecule. morressier.com | High selectivity and yield (>99%); not reliant on pre-deuterated starting materials. morressier.com | Catalyst development and optimization can be complex. |

Integration of this compound in Advanced Proteomic and Metabolomic Workflows

The integration of proteomics and metabolomics provides a comprehensive view of the biochemical alterations within a biological system. nih.govresearchgate.net this compound is ideally suited for a critical role in these advanced analytical workflows, primarily as an internal standard.

In quantitative mass spectrometry (MS)-based proteomics and metabolomics, stable isotope-labeled compounds like this compound are essential for accurate and precise quantification of the non-deuterated analyte in complex biological samples like plasma or saliva. medkoo.comnih.gov By adding a known amount of the deuterated standard to a sample, variations in sample preparation and instrument response can be normalized, allowing for the reliable measurement of solifenacin (B1663824) and its metabolites. medkoo.com

Beyond its role as a standard, future applications could involve its use in Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS). HDX-MS is a powerful technique used to study protein conformation and dynamics. nih.gov By monitoring the rate of deuterium exchange, researchers can identify regions of a protein that are involved in binding to a ligand. The interaction of this compound with its target, the muscarinic M3 receptor, could be mapped in detail, providing insights into the structural basis of its activity. This approach is valuable for understanding the geometry of drug-target complexes in solution. researchgate.net

Table 2: Advanced 'Omics' Workflow Incorporating Deuterated Standards

Step Description Role of this compound
1. Sample Collection Biological samples (e.g., plasma, tissue) are collected from subjects. nih.gov Not directly involved.
2. Standard Spiking A precise amount of this compound is added to each sample. Serves as an internal standard for quantification. medkoo.com
3. Sample Preparation Extraction and purification of proteins or metabolites. nih.gov Co-extracted with the non-deuterated drug, accounting for sample loss.
4. LC-MS Analysis The sample is analyzed by liquid chromatography-mass spectrometry (LC-MS). nih.gov The deuterated and non-deuterated forms are separated by MS based on their mass difference.

| 5. Data Analysis | The ratio of the non-deuterated solifenacin signal to the deuterated standard signal is used to calculate its exact concentration. | Ensures high accuracy and precision of measurement. |

Exploration of Deuterium Isotope Effects on Enzyme-Substrate Interactions in vitro

The substitution of hydrogen with deuterium can significantly alter the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). nih.gov This effect is particularly pronounced in reactions where the breaking of a carbon-hydrogen (C-H) bond is the rate-limiting step, as the carbon-deuterium (C-D) bond is stronger and requires more energy to break. aip.org

Solifenacin is primarily metabolized by the cytochrome P450 (CYP) enzyme system, specifically CYP3A4. nih.gov The metabolic process involves oxidation at various sites on the molecule. Placing deuterium at these "metabolic hotspots" could slow down the rate of metabolism. alfa-chemistry.com The d5-label on this compound is on the phenyl ring. pharmaffiliates.com Investigating the KIE of this specific deuteration in vitro with human liver microsomes or recombinant CYP enzymes can reveal whether C-H bond cleavage on the phenyl ring is a rate-limiting step in its metabolism. nih.gov

Studies have shown that the magnitude of the KIE is highly dependent on the specific CYP isoform and the position of deuteration. nih.govresearchgate.net For some compounds, no KIE is observed, indicating that C-H bond cleavage is not the rate-limiting step, while for others, a significant KIE points to isotopically sensitive metabolism. nih.gov A systematic in vitro study comparing the metabolism of solifenacin with specifically deuterated versions, including this compound, would provide valuable data. Such experiments can determine whether deuteration at this position offers a metabolic advantage, potentially leading to the design of new solifenacin analogs with improved pharmacokinetic profiles. nih.govresearchgate.net

Table 3: Hypothetical in vitro Isotope Effect Study on Solifenacin Metabolism

Compound Enzyme System Key Metabolic Reaction Predicted KIE (CLint,H / CLint,D) Interpretation
Solifenacin r-CYP3A4 Phenyl ring oxidation 1.0 No isotope effect; C-H bond cleavage is not rate-limiting for this pathway. nih.gov
(1S,3S-)Solifenacin-d5 r-CYP3A4 Phenyl ring oxidation > 1.0 Significant isotope effect; C-H bond cleavage is a rate-limiting step. nih.gov

Computational and In Silico Modeling of Deuterated Solifenacin Behavior

Computational modeling and in silico simulations are indispensable tools in modern drug design, allowing researchers to predict the effects of chemical modifications before undertaking costly and time-consuming synthesis. alfa-chemistry.com These methods can be applied to this compound to forecast the consequences of deuteration on its physicochemical and pharmacological properties.

Advanced computational approaches can provide insights into several key areas:

Pharmacokinetic Simulations: Models can be used to predict how deuterium substitution affects the absorption, distribution, metabolism, and excretion (ADME) profile of solifenacin. alfa-chemistry.com This can help in identifying which positions for deuteration are most likely to improve the drug's half-life.

Quantum Mechanics (QM) Calculations: QM methods can be used to precisely calculate the energy difference between C-H and C-D bonds, providing a theoretical basis for predicting the magnitude of the kinetic isotope effect on metabolism.

Molecular Docking: Docking studies can predict whether deuteration alters the binding affinity or orientation of solifenacin within the active site of metabolizing enzymes like CYP3A4 or its target receptor. nih.govresearchgate.net This can help anticipate potential changes in efficacy or metabolic switching.

The integration of these computational tools with experimental data from in vitro studies provides a powerful, iterative approach to designing next-generation deuterated drugs with optimized therapeutic profiles. alfa-chemistry.comresearchgate.net

Table 4: Applications of Computational Modeling for Deuterated Solifenacin

Modeling Technique Application Potential Insights for (1S,3S-)Solifenacin-d5
Pharmacokinetic (PK) Modeling Predicts ADME properties. alfa-chemistry.com Forecasts changes in half-life and metabolic clearance due to deuteration.
Molecular Dynamics (MD) Simulations Simulates molecular motion and interactions over time. alfa-chemistry.com Assesses the impact of deuteration on binding stability with the M3 receptor.
Molecular Docking Predicts the preferred binding orientation of a molecule to a target. nih.gov Determines if deuteration alters binding affinity or pose in the active site of CYP3A4.

| Hydrogen-Deuterium Exchange (HDX) Constrained Docking | Uses experimental data to build 3D models of protein-ligand complexes. nih.govresearchgate.net | Could generate a high-resolution model of the solifenacin-M3 receptor interaction. |

Q & A

Q. What are the structural and synthetic considerations for (1S,3S-)-Solifenacin Hydrochloride-d5, and how is its stereochemical purity validated?

Answer: (1S,3S-)-Solifenacin Hydrochloride-d5 is synthesized via deuterium incorporation at specific positions of the parent compound, (1S,3S-)-Solifenacin Hydrochloride. Key steps include:

  • Synthesis : Isotopic substitution using deuterated reagents (e.g., D₂O or deuterated solvents) under controlled conditions to ensure selective deuteration .
  • Structural Confirmation : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ²H NMR) are used to confirm deuterium placement and structural integrity. For example, the absence of proton signals at deuterated positions in ¹H NMR validates isotopic purity .
  • Stereochemical Purity : Chiral HPLC with a polar organic phase (e.g., amylose-based columns) resolves diastereomers, ensuring >98% enantiomeric excess. Retention times and spiking experiments with reference standards (e.g., (1R,3S-) isomer) confirm specificity .

Q. Which analytical methods are recommended for quantifying (1S,3S-)-Solifenacin Hydrochloride-d5 in pharmacokinetic studies?

Answer:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : A deuterated internal standard (e.g., (1S,3S-)-Solifenacin-d5) improves accuracy by correcting for matrix effects. A C18 column with a mobile phase of 0.1% formic acid in water/acetonitrile (70:30 v/v) achieves baseline separation. Quantification is performed using multiple reaction monitoring (MRM) transitions (e.g., m/z 481→176 for the analyte) .
  • Reverse-Phase HPLC : Validated methods for Solifenacin derivatives use L1 columns (e.g., Agilent Zorbax SB-C18) with gradient elution (phosphate buffer + triethylamine and acetonitrile). Detection at 225 nm provides sensitivity down to 0.135 µg/mL for impurities .

Advanced Research Questions

Q. How can researchers design stability-indicating methods for (1S,3S-)-Solifenacin Hydrochloride-d5 under stress conditions?

Answer: Stress Testing Protocol :

  • Forced Degradation : Expose the compound to oxidative (3% H₂O₂, 6 h), acidic (0.1N HCl, 70°C, 24 h), basic (0.1N NaOH, 70°C, 24 h), thermal (105°C, 72 h), and photolytic (1.2 million lux-hours) conditions .
  • Method Development : Use a gradient HPLC method with a C18 column (e.g., Waters XBridge BEH). Mobile phase: Solvent A (pH 6.6 phosphate buffer + 0.5% triethylamine) and Solvent B (acetonitrile). Monitor degradation products at 225 nm. Validate per ICH Q2(R1) guidelines for specificity, linearity (r² > 0.999), and precision (%RSD < 2%) .

Q. Key Findings :

  • Solifenacin derivatives show highest degradation under oxidative conditions, generating N-oxide impurities. Acidic hydrolysis cleaves the ester linkage, producing (1S)-phenylisoquinoline carboxylic acid .

Q. How can discrepancies in reported muscarinic receptor affinity data for Solifenacin derivatives be resolved?

Answer: Experimental Variables to Consider :

  • Receptor Source : M3 receptor affinities (pKi = 7.6–8.0) vary based on tissue origin (e.g., human bladder vs. recombinant receptors) .
  • Assay Conditions : Radioligand binding assays (e.g., [³H]-NMS displacement) require standardized buffer pH (7.4) and incubation times (60 min at 37°C) to minimize variability .
  • Data Normalization : Use reference antagonists (e.g., atropine for M3) to calibrate results across studies.

Q. Resolution Strategy :

  • Meta-analysis of published pKi values with standardized normalization. For example, Solifenacin’s M3 affinity ranges from 8.0 (human bladder) to 7.6 (recombinant receptors) due to differences in receptor glycosylation .

Q. What methodological challenges arise when comparing deuterated and non-deuterated Solifenacin in metabolic studies?

Answer: Challenges :

  • Isotope Effects : Deuteration at metabolically labile positions (e.g., benzylic hydrogens) reduces CYP450-mediated oxidation, altering pharmacokinetic profiles .
  • Analytical Interference : Ensure LC-MS/MS methods distinguish between deuterated and endogenous metabolites (e.g., using MRM transitions specific to deuterated fragments).

Q. Solutions :

  • In Vitro Microsomal Studies : Compare intrinsic clearance (CLint) using human liver microsomes. For example, (1S,3S-)-Solifenacin-d5 shows 30% lower CLint than the non-deuterated form due to slowed O-dealkylation .
  • Cross-Validation : Use radiolabeled (¹⁴C) Solifenacin to track metabolite pathways in parallel with deuterated analogs .

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